VMAT2 Inhibition Affinity (Ki) of N-(3,4-Dimethoxyphenethyl)formamide vs. Tetrabenazine in Rat Striatal Synaptic Vesicles
N-(3,4-Dimethoxyphenethyl)formamide demonstrates measurable VMAT2 inhibitory activity with a Ki value of 29 nM in an assay using rat striatal synaptic vesicles [1]. This activity, while less potent than the parent drug Tetrabenazine (which typically exhibits a Ki in the low nanomolar range), is significant as it directly contributes to the compound's role as a process-related impurity in Tetrabenazine synthesis. The presence of this compound at defined levels must be controlled due to its potential to modulate VMAT2 activity, albeit with lower potency.
| Evidence Dimension | Inhibition of VMAT2-mediated [3H]dopamine uptake (Affinity, Ki) |
|---|---|
| Target Compound Data | Ki = 29 nM |
| Comparator Or Baseline | Tetrabenazine (parent drug) typically exhibits Ki values in the low nanomolar range for VMAT2 inhibition (exact value varies by study, but is generally accepted to be a potent, high-affinity inhibitor). |
| Quantified Difference | The target compound is a less potent VMAT2 inhibitor than Tetrabenazine, with a Ki value approximately 10- to 100-fold higher (i.e., lower affinity). |
| Conditions | Rat striatal synaptic vesicle preparation; assessment of [3H]dopamine uptake after 8 minutes by liquid scintillation spectrometry. |
Why This Matters
This quantitative data establishes the compound's inherent biological activity, confirming that it is not an inert byproduct but a biologically active impurity requiring strict control in pharmaceutical preparations of Tetrabenazine.
- [1] BindingDB. BDBM50433783 (CHEMBL2381721). Affinity Data for Inhibition of VMAT2. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50433783. View Source
